molecular formula C10H6F3NS B12859136 1-((Trifluoromethyl)thio)isoquinoline

1-((Trifluoromethyl)thio)isoquinoline

Cat. No.: B12859136
M. Wt: 229.22 g/mol
InChI Key: ABMDFELEDNDIBU-UHFFFAOYSA-N
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Description

1-((Trifluoromethyl)thio)isoquinoline is a fluorinated isoquinoline derivative that has garnered significant interest in the fields of chemistry, biology, and materials science. The incorporation of the trifluoromethylthio group into the isoquinoline framework imparts unique properties to the compound, making it valuable for various applications, including pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Trifluoromethyl)thio)isoquinoline can be synthesized through a silver(I)-catalyzed reaction of 2-alkynylbenzaldoxime with silver (trifluoromethyl)thiolate in the presence of p-methoxybenzenesulfonyl chloride . This method provides a straightforward and efficient route to the desired compound under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of silver catalysts and trifluoromethylthiolate reagents would be optimized for larger-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((Trifluoromethyl)thio)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.

    Substitution: The trifluoromethylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 1-((Trifluoromethyl)thio)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C10H6F3NS

Molecular Weight

229.22 g/mol

IUPAC Name

1-(trifluoromethylsulfanyl)isoquinoline

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)15-9-8-4-2-1-3-7(8)5-6-14-9/h1-6H

InChI Key

ABMDFELEDNDIBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SC(F)(F)F

Origin of Product

United States

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